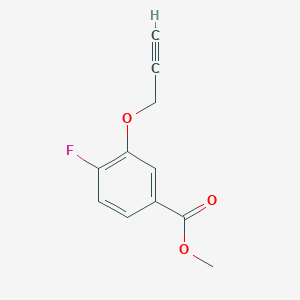

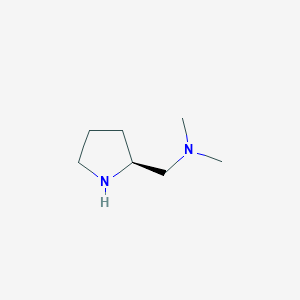

Dimethyl-(S)-1-pyrrolidin-2-ylmethyl-amine

説明

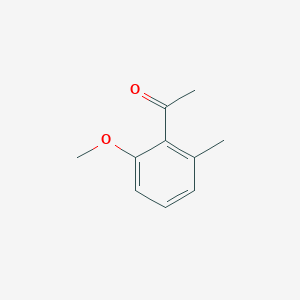

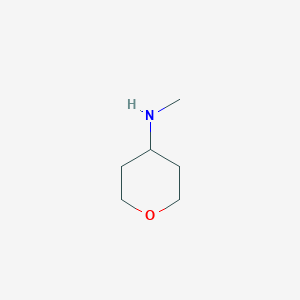

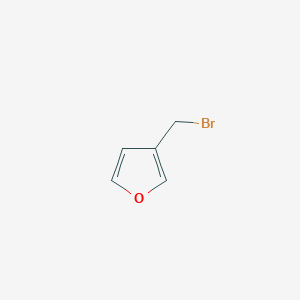

Dimethyl-(S)-1-pyrrolidin-2-ylmethyl-amine (DMPA) is a synthetic molecule that has been used for a variety of scientific research applications. It is a versatile molecule that can be used for a range of biochemical and physiological experiments. DMPA is a derivative of pyrrolidine, a five-membered ring structure containing nitrogen and carbon atoms. It is a white, odorless, crystalline powder and is soluble in water and other organic solvents. DMPA has been used in a variety of research applications, including biochemical and physiological studies, drug discovery, and laboratory experiments.

科学的研究の応用

Micro-Solvation Studies

Scientific Field

Physical Chemistry and Computational Chemistry

Application Summary

DMSO is used in the study of micro-solvation of –COOH and –NH groups. This involves understanding the interactions of DMSO with biomolecular functional groups .

Methods of Application

The study uses 1H-NMR spectroscopy and computational studies, including molecular dynamics (MD) simulations, density functional theory (DFT), and ab initio calculations .

Results or Outcomes

The study found that DMSO molecules undergo multiple strong interactions with the studied molecules, particularly with the –COOH groups .

Alteration of Gene Expression and Epigenetic Pattern of Bacteria

Scientific Field

Applied Microbiology and Biotechnology

Application Summary

Non-growth inhibitory doses of DMSO can alter gene expression and the epigenetic pattern of bacteria .

Methods of Application

The study combined Fourier transform infrared spectroscopy analyses, analytical cell-biology approaches, and high-throughput sequencing .

Results or Outcomes

The study showed that non-toxic DMSO doses reduce the cellular levels of reactive oxygen species, change the cellular nucleic acid content and DNA topology, affect the global 5-methylcytosine pattern of the genome, and modulate gene transcription .

特性

IUPAC Name |

N,N-dimethyl-1-[(2S)-pyrrolidin-2-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2/c1-9(2)6-7-4-3-5-8-7/h7-8H,3-6H2,1-2H3/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGIJBHQBXMMPRH-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1CCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C[C@@H]1CCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60427991 | |

| Record name | N,N-dimethyl-1-[(2S)-pyrrolidin-2-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dimethyl-(S)-1-pyrrolidin-2-ylmethyl-amine | |

CAS RN |

29618-57-3 | |

| Record name | N,N-dimethyl-1-[(2S)-pyrrolidin-2-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。